molecular formula C14H23N5O B5304127 N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine

Katalognummer B5304127
Molekulargewicht: 277.37 g/mol
InChI-Schlüssel: ZVHQSTGWSVIGBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has been found to be effective in the treatment of various autoimmune diseases and B cell malignancies.

Wirkmechanismus

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine works by selectively inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a crucial role in the immune response by producing antibodies that target foreign invaders. However, in autoimmune diseases and B cell malignancies, B cells become overactive and attack healthy tissues and cells. By inhibiting BTK, N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine prevents the activation and proliferation of B cells, thereby reducing the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibits the activation of NF-kappaB, a transcription factor involved in the immune response. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of natural killer cells, which play a crucial role in the immune response against cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue penetration. However, one limitation of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine may also have some adverse effects on the immune system, such as increased risk of infections and reduced antibody production.

Zukünftige Richtungen

There are several future directions for the research and development of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response to N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine treatment. This could help to identify patients who are most likely to benefit from the drug and reduce the risk of adverse effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine in various autoimmune diseases and B cell malignancies.

Synthesemethoden

The synthesis of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-bromo-2-chloro-6-methylpyrimidine with 4-(4-aminopiperidin-1-yl)butan-1-amine to obtain 4-(4-aminopiperidin-1-yl)-2-chloro-6-methylpyrimidine. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite to obtain the corresponding N-oxide derivative. The final step involves the reaction of the N-oxide derivative with propionyl chloride to obtain N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine.

Wissenschaftliche Forschungsanwendungen

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and B cell malignancies. It has been found to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and B cell lymphomas. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-5-14(20)19-8-6-18(7-9-19)13-10-12(17(3)4)15-11(2)16-13/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHQSTGWSVIGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.